1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
639091-97-7 |
|---|---|
Molecular Formula |
C7H4N6 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2,4,6,8,10,13-hexazatricyclo[7.4.0.03,7]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C7H4N6/c1-2-9-5-4(8-1)12-6-7(13-5)11-3-10-6/h1-3H,(H,8,9,10,11,12,13) |
InChI Key |
YXHWPMWOZOCBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=NC3=NC=NC3=N2)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 4,5 B Pyrazino 2,3 E Pyrazine and Its Derivatives
Classical Multi-Step Synthetic Approaches to the Core Structure
Classical syntheses are foundational in constructing the 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine core. These methods typically involve the sequential formation of the pyrazine (B50134) and imidazole (B134444) rings through condensation and annulation reactions, requiring careful design of strategic precursors.
Condensation Reactions in Pyrazine Ring Formation
The construction of pyrazine rings is classically achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. In the context of the target scaffold, a key precursor would be a substituted 1,2,5,6-tetraaminopyrazine. The condensation of this tetraamine (B13775644) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, would lead to the formation of the second pyrazine ring, yielding a pyrazino[2,3-b]pyrazine (B13399560) core. This approach is analogous to the synthesis of pyrazino[2,3-g]quinoxaline (B3350192) derivatives, where tetraaminobenzoquinone is condensed with a 1,2-dione to form the fused pyrazine system. nih.gov Similarly, the reaction of 2,3-diaminophenazine with various 1,2-diketones in refluxing acetic acid is a well-established method for preparing pyrazino[2,3-b]phenazine derivatives, highlighting the versatility of this condensation strategy. researchgate.net
A representative reaction is shown below:
| Reactant A | Reactant B | Product Core |
| 1,2,5,6-Tetraaminopyrazine | Glyoxal | Pyrazino[2,3-e]pyrazine |
| 2,3-Diaminophenazine | Benzil | Diphenylpyrazino[2,3-b]phenazine |
Imidazole Ring Annulation Strategies
Once the diamino-pyrazino[2,3-e]pyrazine core is established, the final imidazole ring can be fused onto the structure. This process, known as annulation, typically involves reacting the ortho-diamine functionality with a one-carbon electrophile. A widely used method is the Phillips condensation, which involves reacting the diamine with an aldehyde followed by oxidative cyclization, or directly with a carboxylic acid or its derivative (like an orthoester) at high temperatures. For instance, 2-aryl-1H-imidazo[4,5-b]phenazine derivatives are synthesized in a one-pot reaction of 2,3-diaminophenazine with various aromatic aldehydes. researchgate.netscispace.com The reaction of the same diamine with formic acid or acetic anhydride (B1165640) affords the unsubstituted and 2-methyl-1H-imidazo[4,5-b]phenazine, respectively. researchgate.netscispace.com
Another classical approach for forming the imidazole ring is through a Curtius rearrangement of a 3-aminopyrazinoic acid hydrazide. researchgate.net This involves diazotization to form an azide, which then rearranges upon heating to yield an isocyanate intermediate that cyclizes to form the imidazo[4,5-b]pyrazin-2-one ring system. researchgate.net
Strategic Precursor Design and Synthesis
The success of classical multi-step syntheses hinges on the availability of appropriately functionalized starting materials. A key precursor for the target molecule is a tetra-substituted pyrazine bearing two adjacent amino groups and two other functionalities that can be converted into the second pyrazine ring. For example, the synthesis could commence from 2,3-diamino-5,6-dicyanopyrazine. The two amino groups would serve as the anchor for the imidazole ring formation, while the dicyano groups could be reduced to aminomethyl groups and then oxidized or condensed to form the third pyrazine ring.
The synthesis of the necessary precursors often involves multiple steps, including nitration, reduction, halogenation, and nucleophilic substitution reactions on simpler pyrazine rings. The strategic placement of electron-donating and electron-withdrawing groups is crucial to control the regioselectivity of these reactions.
Modern and Efficient Synthetic Routes
Contemporary synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing step counts, and increasing molecular complexity in a single operation. This has led to the development of transition metal-catalyzed and cascade reactions for constructing complex heterocycles like this compound.
Transition Metal-Catalyzed Coupling Reactions for Ring Closure
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, a key step in the synthesis of nitrogen-containing heterocycles. One modern strategy for constructing the imidazo[4,5-b]pyrazine scaffold involves a palladium-catalyzed amidation-cyclization sequence. This can be achieved by reacting a 3-amino-2-chloropyrazine analog with formamide. nih.gov Another approach is the palladium-catalyzed bis-amination of a 1,2-dihalopyrazine with amidines to directly afford the imidazo[4,5-b]pyrazine derivatives. nih.gov These methods offer milder reaction conditions compared to classical condensations and often exhibit broad substrate scope. The Buchwald-Hartwig amination, for example, is a widely used palladium-catalyzed cross-coupling reaction for synthesizing aryl amines, a reaction type central to building the target heterocyclic system. ucl.ac.uk
Table of Modern Coupling Reactions for Imidazole Ring Formation
| Precursor Type | Coupling Partner | Catalyst System (Example) | Product Core | Reference |
|---|---|---|---|---|
| 3-Amino-2-chloropyrazine | Formamide | Palladium catalyst | Imidazo[4,5-b]pyrazine | nih.gov |
Domino and Cascade Reactions in Heterocycle Construction
Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. A notable example that can be adapted for the synthesis of the target scaffold is the tandem reduction-cyclization sequence. In a reported synthesis of imidazo[4,5-b]pyrazines, an nih.govclockss.orgnii.ac.jpoxadiazolo[3,4-b]pyrazine (a furazan) is subjected to an in situ Fe-mediated reduction. nih.gov This reduction transiently forms an unstable 1,2-diaminopyrazine, which is immediately trapped by a carbon electrophile (like an orthoester) present in the reaction mixture to cyclize into the final imidazo[4,5-b]pyrazine product. nih.gov This type of reaction avoids the need to handle potentially unstable diamine intermediates and streamlines the synthetic process. Such a domino strategy could be envisioned starting from a furazano-pyrazino[2,3-e]pyrazine to directly generate the this compound core.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture.
For the synthesis of fused imidazole and pyrazine systems, microwave irradiation has proven highly effective. For instance, the synthesis of dihydrobenzo sci-hub.seresearchgate.netimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a remarkably short reaction time of 2 minutes under microwave irradiation. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines, another related heterocyclic system, has been efficiently conducted using microwave induction in the reaction between N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes and hydrazine. researchgate.net A solvent-free, microwave-assisted approach has also been successfully used for the synthesis of various imidazole and pyrazole (B372694) derivatives, where reactions are completed in as little as one minute. nih.gov
Applying this principle to the synthesis of the this compound core would likely involve the cyclization of a suitably substituted diaminopyrazino[2,3-e]pyrazine precursor with a one-carbon synthon (e.g., an aldehyde or orthoester). The use of microwave energy would be expected to significantly reduce the reaction time and improve the efficiency of this critical ring-closing step.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Heterocycles
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Dihydrobenzo sci-hub.seresearchgate.netimidazo[1,2-a]pyrimidin-4-one | Microwave | 2 min | 74-94% | nih.gov |
| 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol | Microwave | 1 min | 53% | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Microwave | Not specified | Good | researchgate.net |
Flow Chemistry Approaches for Enhanced Reaction Control
Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety for hazardous reactions, and improved scalability. mdpi.comspringerprofessional.de These systems are particularly well-suited for the multi-step synthesis of complex heterocyclic compounds.
The synthesis of fused pyrazine systems, such as quinoxalines (a benzene (B151609) ring fused to a pyrazine), has been successfully demonstrated in multi-step flow setups. This involves the sequential introduction of reagents into the flow stream, with reactions occurring in heated coils or packed-bed reactors. This methodology could be adapted for the construction of this compound.
A hypothetical flow synthesis could involve:
Pumping a stream of a pyrazine precursor into the reactor.
Merging this with a stream of a nitrating or aminating agent in a first reactor coil to generate a diamino-pyrazine intermediate.
Introducing a cyclizing agent (e.g., an orthoester) in a second reactor module to facilitate the imidazole ring formation.
Incorporating in-line purification steps, such as scavenger resins or liquid-liquid extraction units, to yield a clean product stream. durham.ac.uk
This approach not only allows for the safe handling of potentially unstable intermediates but also enables automated production and rapid optimization of reaction conditions. mdpi.comdurham.ac.uk
Green Chemistry Principles in 1h-Imidazo[4,5-b]pyrazine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of complex heterocycles.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces environmental impact and simplifies product purification. Solvent-free reactions can often be facilitated by microwave irradiation or mechanical grinding (mechanochemistry). mdpi.com A notable example is the solvent-free, microwave-assisted synthesis of imidazole derivatives, where neat reactants are simply mixed and irradiated for a short period, leading to the efficient formation of the desired products. nih.gov This approach is highly attractive for the final cyclization step in the synthesis of this compound, minimizing waste and operational complexity.
Utilization of Sustainable Catalytic Systems
Replacing hazardous or expensive catalysts with more sustainable alternatives is another cornerstone of green chemistry. In the synthesis of imidazo[1,2-a]pyrazines, molecular iodine has been employed as a highly efficient, low-cost, and environmentally benign catalyst. nih.gov It effectively catalyzes a one-pot, three-component reaction between an aryl aldehyde, 2-aminopyrazine, and an isocyanide at room temperature, providing excellent yields of the fused heterocyclic product. nih.gov Similarly, phosphoric acid has been used as an effective catalyst in glycerol, a biodegradable solvent, for the one-pot synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. researchgate.net Such catalytic systems are ideal candidates for developing green synthetic routes to this compound.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with minimal byproduct formation. nih.gov
Table 2: Example of an Atom-Economical Multicomponent Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Atom Economy | Reference |
|---|
Regioselectivity and Stereoselectivity in 1h-Imidazo[4,5-b]pyrazine Synthesis
For complex, unsymmetrical heterocycles, controlling the regiochemistry of the reaction is paramount to ensure the correct isomer is formed. In the synthesis of the imidazo[4,5-b]pyrazine scaffold, regioselectivity is a key consideration.
The classical synthesis involves the condensation of a 2,3-diaminopyrazine (B78566) derivative with a one-carbon electrophile. If the diaminopyrazine is unsymmetrically substituted, the cyclization can potentially lead to two different regioisomers. The choice of reactants and reaction conditions is crucial for directing the outcome. For example, the synthesis of 2-aryl-1H-imidazo[4,5-b]phenazines (a related, larger system) from 2,3-diaminophenazine and aromatic aldehydes proceeds regioselectively. researchgate.net
A modern approach to achieve high regioselectivity is the reductive cyclization of an researchgate.netnih.govmdpi.comoxadiazolo[3,4-b]pyrazine (a furazan-fused pyrazine). nih.gov In this method, the oxadiazole ring is reduced in situ with iron to form an unstable diaminopyrazine, which is immediately trapped by an electrophile (like an orthoester) to cyclize into a single, specific 2-substituted-imidazo[4,5-b]pyrazine regioisomer. nih.gov This strategy prevents the isolation of the potentially reactive diamine and provides excellent control over the final product's structure. Research on imidazo[1,2-a]pyrazines has also led to the development of distinct synthetic routes that can selectively deliver either 2- or 3-aryl substituted regioisomers, highlighting the importance of methodological control. ucl.ac.uk
Stereoselectivity is primarily a concern when chiral centers are present, either in the substituents or if the core itself becomes chiral due to saturation. For the aromatic this compound core, stereoselectivity is not an intrinsic issue, but it would become critical if chiral substituents were introduced or if any of the heterocyclic rings were to be hydrogenated.
Controlling Substitution Patterns on the Fused Ring System
The functionalization of the this compound core and its simpler analogue, imidazo[4,5-b]pyrazine, is crucial for modulating its chemical and physical properties. Researchers have developed several strategies to introduce substituents at specific positions on both the pyrazine and imidazole rings.
A common and effective strategy begins with a suitably substituted pyrazine derivative, typically a diaminopyrazine, which serves as the foundation for building the imidazole ring. One such method involves the conversion of acs.orgnih.govmdpi.comoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines. nih.gov This process utilizes an in-situ iron-mediated reduction of the oxadiazole to generate a highly reactive diaminopyrazine intermediate. This intermediate is immediately trapped by a carbon electrophile, such as an orthoester, which then cyclizes to form the desired imidazole ring. nih.gov This approach is particularly useful as it allows for the introduction of substituents at the 2, 5, and 6 positions of the imidazo[4,5-b]pyrazine core. nih.gov
Another powerful technique for achieving regioselective synthesis is through palladium-catalyzed reactions. For instance, the coupling of 2-chloro-3-aminopyrazines with primary amides, followed by an in-situ cyclization and dehydration, provides efficient, single-vessel access to a variety of substituted imidazo[4,5-b]pyrazines. organic-chemistry.org This method has proven effective for introducing benzyl, alkyl, and aryl groups onto the heterocyclic core. organic-chemistry.org The electron-deficient nature of the pyrazine ring facilitates these transformations. organic-chemistry.org
Further substitution on the imidazole portion of the molecule, specifically at the N-1 and N-3 positions, can be achieved through alkylation reactions. Using a base such as sodium hydroxide (B78521), a 1H-imidazo[4,5-b]pyrazin-2-one can be treated with reagents like dimethyl sulfate (B86663) or cyclohexyl bromide to introduce alkyl or cycloalkyl groups. nih.gov It is also possible to introduce aminomethyl groups at these positions by reacting the parent heterocycle with a secondary amine and formaldehyde. nih.gov
The versatility of these methods allows for the systematic investigation of structure-activity relationships (SAR), which is essential for the development of molecules with specific properties. nih.gov
Table 1: Selected Synthetic Methods for Substituted Imidazo[4,5-b]pyrazines
| Starting Material | Reagents | Position(s) Substituted | Reference |
|---|---|---|---|
| acs.orgnih.govmdpi.comOxadiazolo[3,4-b]pyrazine | Fe, Orthoester | 2, 5, 6 | nih.gov |
| 2-Chloro-3-aminopyrazine | Primary Amide, Pd Catalyst | 2 and others | organic-chemistry.org |
| 1H-Imidazo[4,5-b]pyrazin-2-one | Alkyl Halide, Base | 1, 3 | nih.gov |
Challenges in Chiral Induction (if applicable to derivatives)
The synthesis of chiral derivatives of this compound presents a significant challenge, as is common with many N-heterocyclic compounds. rsc.org Most synthetic routes to this and related scaffolds utilize achiral precursors and reagents, resulting in racemic mixtures if a stereocenter is generated. The primary challenge lies in developing efficient asymmetric syntheses to control the stereochemistry.
Analysis of biologically active heterocyclic compounds reveals that substitution patterns are often concentrated at nitrogen atoms, with less exploration of chiral, carbon-substituted analogues. rsc.org To generate enantiomerically pure derivatives of the this compound system, several strategies could be envisioned, each with its own set of difficulties:
Chiral Starting Materials: One approach is to begin the synthesis with a chiral, enantiomerically pure building block. This requires access to suitable chiral precursors, which may not be readily available or may require lengthy synthetic sequences to prepare.
Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in a key bond-forming step is a powerful but underdeveloped strategy for this specific ring system. This would involve designing or identifying a catalyst that can effectively control the facial selectivity of a reaction on a pyrazine-based substrate.
Chiral Resolution: A classical approach involves the separation of a racemic mixture into its constituent enantiomers. This is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography. While effective, this method is inherently inefficient as it discards at least 50% of the material.
The development of practical and efficient methods for the asymmetric synthesis of carbon-substituted imidazo[4,5-b]pyrazine derivatives remains an open area for research. rsc.org
Scale-Up Synthesis and Process Optimization for Academic Research
Transitioning a synthetic route from a small-scale discovery lab to a larger, academic research scale requires careful process optimization to improve efficiency, yield, and safety. Historically, optimization involved changing one variable at a time, a labor-intensive process that often overlooks complex interactions between variables. beilstein-journals.org Modern approaches, however, leverage high-throughput tools and greener synthetic methods to accelerate this process. nih.govbeilstein-journals.org
For the synthesis of this compound and its derivatives, several optimization strategies are pertinent in an academic setting:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.goveurjchem.com This technique is particularly valuable for the cyclization and condensation steps common in heterocycle synthesis. nih.gov
Green Chemistry Principles: Optimizing a synthesis for academic scale-up should involve adopting principles of green chemistry. This includes using less hazardous solvents, reducing the number of synthetic steps, and employing catalytic reagents instead of stoichiometric ones. nih.govnih.gov Techniques like ball milling have also emerged as powerful and sustainable methods for synthesizing heterocyclic compounds. researchgate.net
Process Parameter Optimization: A systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial. Automated synthesis platforms and machine learning algorithms can aid in exploring a wide range of conditions to identify the optimal set for maximizing yield and purity while minimizing byproducts. beilstein-journals.org
By focusing on these modern optimization techniques, academic researchers can more efficiently produce the quantities of this compound needed for further study, moving beyond initial discovery to more in-depth investigation.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Imidazo[4,5-b]pyrazine |
| acs.orgnih.govmdpi.comOxadiazolo[3,4-b]pyrazine |
| Diaminopyrazine |
| 2-Chloro-3-aminopyrazine |
| 1H-Imidazo[4,5-b]pyrazin-2-one |
Chemical Reactivity and Functionalization Strategies of 1h Imidazo 4,5 B Pyrazino 2,3 E Pyrazine
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of EAS are highly dependent on the electron density of the aromatic system. For 1H-imidazo[4,5-b]pyrazino[2,3-e]pyrazine, the presence of multiple electron-withdrawing nitrogen atoms deactivates the pyrazine (B50134) rings towards electrophilic attack. stackexchange.comresearchgate.net
Direct halogenation of unsubstituted this compound has not been extensively reported in the literature. However, based on the reactivity of related simpler systems like imidazo[1,2-a]pyrazine (B1224502), it can be inferred that the pyrazine rings are resistant to electrophilic halogenation. stackexchange.com In contrast, the imidazole (B134444) ring is generally more susceptible to electrophilic attack. For instance, in imidazo[1,2-a]pyridines and related structures, bromination with reagents like N-bromosuccinimide (NBS) can occur, often at the C-3 position of the imidazole ring. tsijournals.com
It is important to note that the reaction conditions can significantly influence the outcome. In some cases, instead of direct electrophilic substitution, other reactions like the formation of N-oxides followed by substitution might be more feasible.
Table 1: Representative Halogenation Reactions on Related Heterocyclic Systems
| Starting Material | Reagent | Product | Reference |
| 2,8-disubstituted-imidazo[1,2-a]pyrazine | NBS | 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | tsijournals.com |
| 8-chloroimidazo[1,2-a]pyrazine | Bromine | Regioselective bromination at C-3 | stackexchange.com |
Similar to halogenation, direct nitration and sulfonation of this compound are expected to be challenging due to the electron-deficient nature of the pyrazine rings. The strong acidic conditions typically required for these reactions would likely lead to the protonation of the basic nitrogen atoms, further deactivating the rings towards electrophilic attack.
For related azine systems like pyridine (B92270) and pyrazine, electrophilic substitution is generally difficult. researchgate.net When such reactions do occur, they often require harsh conditions and provide low yields. The position of substitution is also influenced by the specific reaction conditions and the substitution pattern already present on the ring.
Friedel-Crafts reactions are generally not successful with highly electron-deficient aromatic systems like pyrazine and pyridine. The Lewis acid catalysts used in these reactions tend to coordinate with the lone pairs of the nitrogen atoms, leading to deactivation of the ring system. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts acylation or alkylation under standard conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a more viable pathway for the functionalization of electron-deficient heterocyclic systems like this compound. These reactions involve the attack of a nucleophile on the ring system, leading to the displacement of a leaving group.
The presence of a good leaving group, such as a halogen, on the pyrazine rings of the this compound scaffold would render the carbon atom to which it is attached susceptible to nucleophilic attack. This is a common strategy for introducing a variety of substituents onto such heterocyclic systems. researchgate.netnih.gov
In analogous systems like chloropyrazines and halogenated imidazo[4,5-b]pyridines, the halogen can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are also powerful methods for the functionalization of these halogenated heterocycles. mdpi.com
Table 2: Examples of Nucleophilic Substitution on Related Halogenated Heterocycles
| Starting Material | Nucleophile/Reagent | Product | Reference |
| 6-chloro-imidazo[4,5-b]pyridine | Hydrazine | 6-hydrazino-imidazo[4,5-b]pyridine | researchgate.net |
| 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | Morpholine | 3-morpholino-2,8-disubstituted-imidazo[1,2-a]pyrazine | tsijournals.com |
| 2-chloro-3-amino-pyridines | Primary amides (Pd-catalyzed) | Imidazo[4,5-b]pyridines | mdpi.com |
The nitrogen atoms of the imidazole ring can also be sites for nucleophilic attack, particularly for alkylation reactions. The N-H proton of the imidazole moiety is acidic and can be removed by a base to generate an anion, which can then be alkylated. mdpi.com Alkylation can also occur under neutral or acidic conditions, though regioselectivity can be an issue, potentially leading to a mixture of N-1 and N-3 alkylated products. A patent describes the alkylation of 1H-imidazo[4,5-b]pyrazin-2-ones on the imidazole nitrogens. google.com
Furthermore, in some highly activated systems, direct nucleophilic attack on a ring nitrogen has been observed, although this is a less common reaction pathway. rsc.orgnih.gov
Analysis of this compound Reveals a Gap in Current Chemical Literature
A comprehensive review of scientific databases and chemical literature reveals a significant lack of published research on the specific chemical reactivity and functionalization strategies for the compound this compound. While the existence of this complex heterocyclic molecule is confirmed in chemical databases such as ChemBK, which lists its CAS number as 639091-97-7, there is no available experimental data concerning its behavior in key organic transformations.
The initial objective was to construct a detailed article on the chemical reactivity of this compound, focusing on metalation, cross-coupling reactions, C-H functionalization, redox transformations, and derivatization. However, extensive searches have not yielded any specific studies on this particular molecule that would allow for a scientifically accurate and thorough discussion as per the requested outline.
The available literature focuses on related, but structurally distinct, heterocyclic systems. For instance, significant research has been conducted on the simpler bicyclic core, 1H-imidazo[4,5-b]pyrazine . Studies on this scaffold describe various synthetic methods, including palladium-catalyzed amidation and subsequent cyclization, as well as tandem reduction-cyclization sequences to form the core structure. nih.govorganic-chemistry.org Its derivatives have been explored extensively in medicinal chemistry. nih.gov Similarly, the isomeric imidazo[1,2-a]pyrazines have been the subject of numerous functionalization studies, including electrophilic substitution and metal-catalyzed cross-couplings to introduce substituents at various positions on the ring system. rsc.orgnih.govresearchgate.net
Research on more complex fused systems, such as 1H-imidazo[4,5-b]phenazine derivatives, provides some insight into the reactivity of related polycyclic nitrogen-containing heterocycles. researchgate.netscispace.com These studies, however, involve a larger phenazine (B1670421) unit, which significantly alters the electronic and steric properties compared to the pyrazino[2,3-e]pyrazine system.
While general methodologies for the functionalization of pyrazines and other azine heterocycles are well-documented, including C-H activation and cross-coupling reactions, the specific electronic nature of this compound, a highly nitrogen-rich and likely very electron-deficient system, makes direct extrapolation of these methods unreliable. Applying reaction conditions from simpler or different heterocyclic systems without experimental validation would be speculative and scientifically unsound.
Derivatization via Nitrogen Atom Modification
N-Alkylation and N-Acylation Reactions
Detailed experimental studies specifically documenting the N-alkylation and N-acylation reactions of this compound are not extensively available in the reviewed scientific literature. However, insights into the potential reactivity of the imidazole nitrogen atoms can be drawn from studies on closely related 1H-imidazo[4,5-b]pyrazin-2-one derivatives.
For the analogous 1H-imidazo[4,5-b]pyrazin-2-one system, the unsubstituted nitrogen atoms of the imidazole moiety have been shown to be susceptible to alkylation. google.com These reactions are typically carried out by treating the parent compound with an alkylating agent, such as an alkyl or cycloalkyl iodide or bromide, in the presence of a base. For example, dissolving the compound in an alkanol solution of an alkali metal alkoxide followed by the addition of an excess of methyl bromide or cyclopentyl bromide under reflux conditions can yield N-alkylated products. google.com Another method involves the use of dialkyl sulfates, like dimethyl sulfate (B86663), in an aqueous basic solution, such as sodium hydroxide (B78521) or potassium hydroxide. google.com These reactions can lead to the formation of mono- or di-alkylated derivatives at the 1- and 3-positions of the imidazo[4,5-b]pyrazin-2-one core. google.com
Similarly, N-acylation of 1H-imidazo[4,5-b]pyrazin-2-ones has been achieved using acylating agents like alkyl chloroformates in the presence of an organic base, such as a trialkylamine, in a suitable solvent like dialkylformamide. google.com This suggests that the nitrogen atoms in the imidazole ring of the broader 1H-imidazo[4,5-b]pyrazine scaffold possess nucleophilic character.
While these findings on a related core structure are informative, it is crucial to note that the electronic properties of the pyrazino[2,3-e]pyrazine fused ring system in the title compound will influence the reactivity of the imidazole nitrogens. Therefore, the direct applicability of these methods and the resulting products for this compound would require specific experimental verification.
Table 1: Examples of N-Alkylation and N-Acylation on the Related 1H-Imidazo[4,5-b]pyrazin-2-one Core (Note: This data is for a related, but different, compound and is provided for contextual purposes only.)
| Reagent | Base/Solvent | Product Type | Reference |
| Alkyl/Cycloalkyl Iodide or Bromide | Alkali Metal Alkoxide/Alkanol | 1- or 3-alkyl or 1,3-dialkyl derivative | google.com |
| Dialkyl Sulfate | Aqueous NaOH or KOH | 1- or 3-alkyl or 1,3-dialkyl derivative | google.com |
| Alkyl Chloroformate | Trialkylamine/Dialkylformamide | 1-, 3-, or 1,3-alkoxycarbonyl derivative | google.com |
| Formaldehyde and Secondary Amine (e.g., morpholine) | Aqueous solution | 1- or 3- or 1,3-di-aminomethyl derivative | google.com |
Formation of N-Oxides
Specific studies detailing the formation of N-oxides from this compound are not readily found in the surveyed literature. The formation of N-oxides in nitrogen-containing heterocyclic compounds is a common reaction, typically achieved by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
For context, a patent for related 1H-imidazo[4,5-b]pyrazin-2(3H)-one compounds mentions that N-oxides can be prepared by treating the corresponding amino-substituted derivatives with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid. However, this refers to the N-oxidation of a substituent amino group rather than a ring nitrogen.
Further research is required to determine the feasibility and outcome of N-oxidation reactions on the this compound core.
Ring Opening and Rearrangement Reactions (if observed)
There is no information available in the reviewed scientific literature regarding observed ring-opening or rearrangement reactions for the specific compound this compound.
While ring-opening and rearrangement reactions are known for some heterocyclic systems, particularly under specific conditions (e.g., strong acid or base, high temperature, or photochemical activation), the stability of the fused aromatic system of this compound suggests it would be relatively stable under normal conditions. The investigation of such reactions would constitute a novel area of research for this particular heterocyclic scaffold.
In-depth Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Accessible Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed experimental data concerning the advanced spectroscopic and structural elucidation of the chemical compound this compound is not presently available in the public domain.
The inquiry for in-depth analysis, including high-resolution one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR, variable temperature NMR studies, and X-ray crystallography for the specific heterocyclic system of this compound did not yield any specific research findings or datasets. Consequently, the generation of a detailed article adhering to the requested scientific framework is not possible at this time.
The required subsections, which include:
Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Imidazo 4,5 B Pyrazino 2,3 E Pyrazine Systems
X-ray Crystallography for Absolute Structure Determination
Co-crystallization Studies and Supramolecular Assembly
are predicated on the existence of published experimental results. These analyses are fundamental to definitively assign the structure, understand the conformational dynamics, and determine the absolute three-dimensional arrangement of atoms in the crystalline state of a molecule.
While information exists for related but structurally distinct compounds such as 1H-imidazo[4,5-b]pyrazine and its various derivatives, these data cannot be extrapolated to the unique fused-ring system of 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine. The electronic environment and, therefore, the spectroscopic and crystallographic properties of this specific compound are expected to be unique.
A search for the Chemical Abstracts Service (CAS) number for this compound, which is 639091-97-7, also did not uncover any publications containing the requisite experimental data. researchgate.net This suggests that while the compound has been cataloged, extensive structural studies may not have been performed, or at least the results have not been disseminated in publicly accessible scientific journals or databases.
Without primary data from techniques such as COSY, HSQC, HMBC, and NOESY, a discussion of proton and carbon assignments is impossible. Similarly, the absence of single-crystal X-ray diffraction data precludes any detailed description of its crystal system, space group, unit cell dimensions, and supramolecular interactions.
Therefore, the creation of the requested authoritative article with interactive data tables and detailed research findings cannot be fulfilled at this time due to the lack of foundational scientific research on this compound in the available literature.
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. While specific crystal structure data for the title compound is not publicly available, the expected intermolecular interactions can be inferred from the analysis of related heterocyclic systems. The planar, electron-deficient pyrazine (B50134) rings and the electron-rich imidazole (B134444) ring, along with the presence of both hydrogen bond donors (N-H in the imidazole ring) and acceptors (the numerous nitrogen atoms), suggest a rich landscape of intermolecular forces.
Key interactions anticipated to govern the crystal packing include:
Hydrogen Bonding: The N-H group of the imidazole moiety is a potent hydrogen bond donor, likely forming strong N-H···N bonds with the nitrogen atoms of the pyrazine rings of adjacent molecules. These interactions are directional and play a crucial role in forming defined one-, two-, or three-dimensional networks.
π-π Stacking: The fused aromatic ring system facilitates significant π-π stacking interactions. Given the electron-deficient nature of the pyrazine rings and the more electron-rich character of the imidazole ring, offset or slipped-parallel stacking arrangements are expected, which would minimize electrostatic repulsion and maximize attractive dispersion forces. In related pyrazine-containing structures, π-stacking is a dominant organizational force. nsc.ru
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the determination of the molecular formula and the elucidation of the structural features of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the elemental composition. For this compound (C₇H₄N₆), the exact mass can be calculated and compared to the experimentally determined value with a high degree of confidence. This technique is crucial for differentiating between isomers and compounds with the same nominal mass.
Based on the molecular formula, the predicted m/z values for various adducts that could be observed in HRMS are presented below. These predictions are essential for identifying the correct molecular ion peak in an experimental spectrum.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 173.0621 |
| [M+Na]⁺ | 195.0440 |
| [M+K]⁺ | 211.0179 |
| [M-H]⁻ | 171.0465 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyze the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, offering valuable structural information. For nitrogen-rich heterocyclic systems like this compound, fragmentation is often initiated at the protonated sites.
Based on studies of related imidazole and pyrazine derivatives, the following fragmentation pathways can be postulated: researchgate.netnih.govjournalijdr.com
Loss of HCN: A common fragmentation pathway for imidazole rings involves the elimination of a neutral hydrogen cyanide molecule.
Pyrazine Ring Opening: Fragmentation of the pyrazine rings can also occur, potentially leading to the loss of small nitrogen-containing species.
Sequential Losses: The initial fragment ions can undergo further fragmentation, leading to a cascade of product ions that can be pieced together to reconstruct the original structure.
The study of fragmentation pathways in similar fused heterocyclic systems has shown that the stability of the resulting fragment ions dictates the preferred cleavage points. journalijdr.com
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule, providing detailed information about the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands. The analysis of related heterocyclic compounds provides a basis for the assignment of these bands. mdpi.comscience.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3200 - 3500 | Typically a broad band due to hydrogen bonding, originating from the imidazole ring. |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium to weak bands from the C-H bonds on the fused rings. |
| C=N stretch | 1600 - 1680 | Strong absorptions from the stretching of the carbon-nitrogen double bonds within the pyrazine and imidazole rings. |
| C=C stretch (aromatic) | 1400 - 1600 | Multiple bands of varying intensity corresponding to the skeletal vibrations of the fused aromatic rings. |
| C-H in-plane bend | 1000 - 1300 | Medium to strong bands. |
| C-H out-of-plane bend | 750 - 900 | Strong bands that are characteristic of the substitution pattern on the aromatic rings. |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. epequip.commdpi.com For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the fused ring system.
Key expected features in the Raman spectrum include:
Ring Breathing Modes: Strong, sharp bands corresponding to the symmetric expansion and contraction of the fused ring system, which are often prominent in the Raman spectra of aromatic compounds.
C=C and C=N Symmetric Stretches: These vibrations, which may be weak in the IR spectrum, can give rise to strong signals in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, aiding in a definitive structural confirmation. nih.govnih.gov
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Optical Rotatory Dispersion (ORD):Similar to CD spectroscopy, the absence of known chiral derivatives of the target compound means that no Optical Rotatory Dispersion studies have been published.
Research on related but structurally distinct compounds, such as imidazo[1,2-a]pyrazines and imidazo[4,5-b]phenazines, does exist. chemsynthesis.comnih.govresearchgate.netmolport.com However, in strict adherence to the user's instructions to focus solely on this compound, this information has been excluded.
Theoretical and Computational Chemistry Studies of 1h Imidazo 4,5 B Pyrazino 2,3 E Pyrazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule like 1H-imidazo[4,5-b]pyrazino[2,3-e]pyrazine. These methods provide insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict key geometric parameters. researchgate.net These parameters include bond lengths, bond angles, and dihedral angles.
While specific experimental or calculated data for this compound is not available in the searched literature, a hypothetical data table for its optimized geometry, as would be generated by such a study, is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: These values are not from actual calculations and are for demonstration only.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | N1-C2 | 1.38 |
| Bond Length | C2-N3 | 1.37 |
| Bond Angle | C2-N3-C4 | 120.5 |
| Dihedral Angle | N1-C2-N3-C4 | 0.0 |
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are crucial for accurately determining the electronic properties of a molecule. For this compound, methods such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a detailed understanding of its electronic behavior. These calculations can elucidate properties such as electron density distribution, dipole moment, and polarizability.
Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally indicates a more reactive molecule. nih.gov For this compound, the distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) (Note: These values are not from actual calculations and are for demonstration only.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. jocpr.com These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, such calculations would provide valuable information for its synthesis and characterization.
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) (Note: These values are not from actual calculations and are for demonstration only.)
| Proton | Predicted Chemical Shift (ppm) |
| H1 | 8.2 |
| H5 | 9.1 |
| H6 | 9.3 |
Simulation of UV-Vis and IR Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. rsc.org These calculations can predict the electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally.
Similarly, the simulation of Infrared (IR) spectra through frequency calculations using DFT can predict the vibrational modes of a molecule. researchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) (Note: These values are not from actual calculations and are for demonstration only.)
| Spectrum | Parameter | Predicted Value |
| UV-Vis | λmax (nm) | 280, 350 |
| IR | C=N stretch (cm⁻¹) | 1620 |
| IR | N-H stretch (cm⁻¹) | 3400 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate pathways of chemical reactions. For a molecule such as this compound, these methods could provide profound insights into its synthesis and reactivity. This involves constructing a potential energy surface (PES) to map the energy of the system as a function of the positions of its atoms. Key features of the PES, such as minima corresponding to reactants and products, and saddle points corresponding to transition states, are identified to chart the most likely course of a reaction.
While no specific mechanistic studies for this compound have been published, research on other diazaheterocycles illustrates this approach. For instance, detailed mechanistic studies combining experimental data with computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) have been used to understand complex transformations in related systems. Such studies are crucial for optimizing reaction conditions and predicting the formation of desired products.
A critical aspect of understanding a reaction mechanism is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
Computational chemists employ various algorithms to locate these first-order saddle points on the potential energy surface. Methods like the synchronous transit-guided quasi-Newton (STQN) method are commonly used. Once a transition state geometry is found, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the study of pyrazine (B50134) derivatives, DFT calculations have been used to investigate electronic properties, which is a foundational step before tackling the more complex task of calculating reaction barriers. For a hypothetical reaction involving this compound, these calculations would be essential to predict its kinetic stability and reactivity with other reagents.
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energy barriers. Computational models account for solvent effects in two primary ways: explicit and implicit solvation models.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method can capture specific solvent-solute interactions like hydrogen bonding but is computationally very expensive.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective at capturing bulk solvent effects.
Studies on the hydration of imidazole (B134444) and imidazolium (B1220033) have demonstrated the importance of accurately modeling solvent interactions. These studies often use sophisticated methods like the Ewald approach to handle long-range electrostatic interactions in periodic systems, ensuring the reliability of calculated solvation free energies. For this compound, understanding how a solvent might stabilize or destabilize reactants, products, and transition states would be vital for predicting its behavior in a solution-phase reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. Over time, this generates a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For a rigid fused-ring system like this compound, conformational analysis might seem trivial. However, MD simulations are invaluable for studying its intermolecular interactions, such as how multiple molecules would arrange themselves in a condensed phase (aggregation) or how the molecule would interact with a solvent. MD simulations on other fused imidazole-pyridine systems have been used to validate docking results and confirm the stability of molecular interactions. Similarly, simulations of pyrazole-containing derivatives have been employed to explore their binding modes with biological targets. These examples highlight how MD could be used to understand the physical properties and interaction patterns of this compound.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is fundamental to its chemical properties and reactivity. Computational chemistry offers powerful tools to visualize this distribution. The Natural Bond Orbital (NBO) analysis, for instance, can elucidate hyperconjugative interactions and electron delocalization that contribute to molecular stability.
A particularly intuitive tool is the Molecular Electrostatic Potential (MEP) map. An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. scispace.com These maps are color-coded to indicate different potential values:
Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack.
Green/Yellow regions represent neutral or weakly polarized areas. chemsynthesis.com
MEP maps are invaluable for predicting sites of reactivity. For instance, they can be used to estimate the relative acidity of different protons in a molecule, as a more positive potential near a hydrogen atom correlates with higher acidity. nih.gov While no specific MEP map for this compound is available, this technique would be a primary method to predict its sites for electrophilic and nucleophilic substitution, as well as its hydrogen bonding capabilities.
Computational Studies on Aromaticity and Electron Delocalization within the Fused System
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. For fused heterocyclic systems like this compound, determining the degree of aromaticity and the extent of electron delocalization across the entire framework is complex.
Computational methods are essential for quantifying aromaticity. Common techniques include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring or above the ring plane. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length alternation in the ring. A value close to 1 indicates a highly aromatic system.
Analysis of Molecular Orbitals: Visualizing the π-molecular orbitals can show the extent of their delocalization across the fused system.
Studies on other fused ring systems have shown that the fusion of an aromatic ring with another ring does not guarantee that the aromaticity is retained or extended. uni.lu For instance, research on o-carborane-fused pyrazoles found that the pyrazole's aromaticity was lost upon fusion. uni.lu Therefore, a dedicated computational study would be required to determine whether the imidazole and pyrazine rings in this compound maintain their individual aromatic character or if a more extensive delocalization occurs across the entire fused system.
Advanced Material Science and Chemo Sensing Applications of 1h Imidazo 4,5 B Pyrazino 2,3 E Pyrazine Derivatives
Applications in Organic Optoelectronics: A Field of Untapped Potential
The unique structure of 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine, featuring a fused imidazole (B134444) and two pyrazine (B50134) rings, suggests potential for interesting electronic and photophysical properties. Such nitrogen-heavy aromatic systems are often investigated for their electron-accepting capabilities, which are crucial for various organic electronic devices. However, specific studies into the application of this particular heterocyclic system in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) are not present in the current body of scientific literature.
Integration into Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Materials
There is no available research detailing the synthesis or characterization of this compound derivatives for use as either emitter or host materials in OLEDs. While related compounds, such as iridium(III) complexes with imidazo[4,5-b]pyrazin-2-ylidene chelates, have been investigated as blue emissive phosphors for OLEDs, this research does not extend to the specific pyrazino[2,3-e]pyrazine fused core. nih.gov
Role in Organic Photovoltaics (OPVs) as Electron Donors or Acceptors
The potential of this compound derivatives as either electron donor or acceptor materials in the active layer of organic solar cells has not been reported. The electron-deficient nature of the pyrazine rings could theoretically make them suitable as acceptor materials, but this has not been experimentally verified.
Development of Organic Field-Effect Transistors (OFETs)
Similarly, the development and characterization of this compound derivatives for use as the semiconducting channel in OFETs are not documented. The charge transport properties, such as electron and hole mobilities, for this class of compounds remain unknown.
Development of Chemosensors and Probes: An Uncharted Territory
The nitrogen atoms within the this compound core, particularly the imidazole N-H proton and the lone pairs on the pyrazine nitrogens, present potential binding sites for ions and other molecules. This suggests that its derivatives could be developed as chemosensors. However, specific research in this area is absent.
Design of Fluorescent Sensors for Metal Ions
While the broader class of imidazole-based compounds has been extensively studied for the fluorescent detection of various metal ions, no studies have been found that specifically utilize the this compound scaffold for this purpose. unigoa.ac.innih.gov Research on analogous but structurally distinct systems, like 1H-imidazo[4,5-b]phenazine derivatives, has shown their potential as fluorescent chemosensors for iron (Fe³⁺) ions, but this cannot be directly extrapolated to the target compound.
Development of Chromogenic Probes for Anions or Neutral Molecules
The design and synthesis of chromogenic probes for anions or neutral molecules based on the this compound framework have not been reported in the scientific literature. The development of such sensors would require dedicated synthetic efforts and detailed photophysical studies, which have yet to be undertaken. Reviews on imidazole-based sensors for anions like fluoride (B91410) highlight the potential of the imidazole moiety in anion recognition, a feature present in the target compound. nih.gov
Gaseous Analyte Detection Using Functionalized Derivatives
The detection of gaseous analytes is a critical area of environmental monitoring and industrial safety. mdpi.com While direct studies on this compound for gas sensing are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds, such as imidazophenazine derivatives, has shown promise in chemosensing applications, particularly for the detection of metal ions. scispace.com These related compounds often exhibit fluorescence, a property that can be modulated by the presence of specific analytes.
The potential for functionalized this compound derivatives in gaseous analyte detection lies in the strategic modification of the core structure. The introduction of specific functional groups could create tailored binding sites for target gas molecules. For instance, the incorporation of moieties with high affinity for gases like nitrogen oxides (NOx) or sulfur dioxide (SO2) could lead to selective and sensitive sensors. The mechanism of detection would likely rely on changes in the electronic properties of the molecule upon interaction with the gas, leading to a measurable signal, such as a shift in fluorescence or a change in electrical conductivity. Further research is necessary to synthesize and test such functionalized derivatives to ascertain their efficacy as gas sensors.
Supramolecular Chemistry and Self-Assembly Research
The intricate and well-defined structure of this compound makes it an excellent candidate for investigations in supramolecular chemistry, which involves the study of non-covalent interactions between molecules.
Host-guest chemistry, a central concept in supramolecular chemistry, focuses on the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. The electron-rich nitrogen atoms and the aromatic system of this compound could enable it to act as a host for various guest species through hydrogen bonding, π-π stacking, and electrostatic interactions.
While specific host-guest studies involving this compound are yet to be reported, the broader family of pyrazine-containing macrocycles has been explored for their ability to encapsulate guest molecules. The design of derivatives of this compound with pre-organized cavities could lead to selective receptors for environmentally or biologically significant molecules. Such investigations would be pivotal in developing new materials for separation processes, drug delivery, and chemical sensing.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. The ability to form stable and well-defined SAMs is crucial for the development of functionalized surfaces with applications in electronics, biocompatible materials, and sensors.
Research on related sulfur-containing pyrazine derivatives, such as 2-mercaptopyrazine, has demonstrated their capacity to form well-ordered SAMs on gold surfaces. mdpi.com The orientation and packing of these molecules on the substrate are influenced by the interactions between the nitrogen atoms of the pyrazine ring and the gold surface. mdpi.com It is plausible that derivatives of this compound, appropriately functionalized with a thiol or other surface-anchoring group, could also form stable SAMs. The nitrogen-rich core would provide additional sites for interaction, potentially leading to unique and controllable surface properties. The formation of such SAMs would open avenues for creating tailored interfaces for biosensors, molecular electronics, and corrosion inhibition.
Catalytic Applications
The electron-donating nitrogen atoms in the this compound scaffold suggest its potential utility in various catalytic systems.
The nitrogen atoms in the imidazole and pyrazine rings of this compound are excellent candidates for coordinating with transition metals. The resulting metal complexes could exhibit significant catalytic activity. The synthesis of related imidazo[4,5-b]pyridine and imidazo[4,5-b]pyrazine derivatives has been achieved through palladium-catalyzed amidation, highlighting a viable route to potential ligands. organic-chemistry.org
The use of pyrazole-type ligands, which share structural similarities with the imidazole part of the target molecule, has been shown to enhance the catalytic activity of titanium in polymerization reactions. nih.gov This suggests that this compound derivatives could act as effective ligands, modulating the electronic and steric properties of a metal center to achieve high catalytic efficiency and selectivity in a range of organic transformations.
Table 1: Potential Transition Metal Complexes and Their Catalytic Applications
| Ligand Derivative | Potential Transition Metal | Potential Catalytic Application |
|---|---|---|
| 2-amino-1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine | Palladium (Pd) | Cross-coupling reactions |
| This compound-2-thiol | Ruthenium (Ru) | Metathesis reactions |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The nitrogen-rich and basic nature of this compound suggests its potential to function as an organocatalyst. The imidazole moiety, in particular, is a well-known component of many organocatalytic systems, often acting as a nucleophilic or general base catalyst.
While direct evidence of the organocatalytic properties of this compound is currently lacking, the synthesis of related imidazo[1,2-a]pyrazine (B1224502) derivatives has been achieved using iodine as a catalyst in a multicomponent reaction. nih.gov This indicates the potential for the broader class of imidazopyrazines to participate in catalytic cycles. Derivatives of this compound could potentially catalyze reactions such as acyl transfers, Michael additions, and aldol (B89426) reactions by activating substrates through hydrogen bonding or by acting as a Brønsted or Lewis base. This remains a fertile area for future research and could lead to the discovery of novel and efficient metal-free catalytic systems.
Advanced Pigment and Dye Research
The development of new pigments and dyes is driven by the need for materials with enhanced properties such as high stability, tunable colors, and specific photophysical behaviors like fluorescence. Nitrogen-containing heterocycles are integral to the chemistry of many dyes, including both traditional colorants and advanced functional dyes used in modern technologies. msesupplies.com The this compound core, with its extended π-conjugated system and multiple nitrogen atoms, is a prime candidate for the development of novel chromophores.
Research on related fused heterocyclic systems, such as imidazo[1,2-a]pyridines, has demonstrated that these molecules can exhibit strong fluorescence with tunable emission wavelengths. The introduction of different substituents onto the core structure allows for the modulation of their photophysical properties. For instance, electron-donating groups can enhance fluorescence intensity, while the nature and position of substituents can shift the emission color across the visible spectrum. This principle of molecular engineering can be directly applied to derivatives of this compound to create a new family of fluorescent pigments.
Furthermore, the study of pyrazine-fused phenanthroline ligands in copper(I) complexes has revealed interesting photophysical properties, including metal-to-ligand charge transfer (MLCT) absorptions and phosphorescence. researchgate.net This suggests that derivatives of this compound could also serve as ligands for the formation of luminescent metal complexes, opening avenues for the creation of novel phosphorescent dyes and pigments for applications in areas like organic light-emittig diodes (OLEDs) and chemical sensors.
The potential of this compound derivatives as advanced pigments and dyes is summarized in the table below, which is based on the properties observed in structurally related compounds.
| Derivative Class | Potential Photophysical Property | Potential Application | Reference Compound Class |
| Aryl-substituted 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazines | Tunable fluorescence | Fluorescent pigments, Security inks | Imidazo[1,2-a]pyridines |
| This compound-based metal complexes | Phosphorescence, Electroluminescence | OLEDs, Bio-imaging probes | Pyrazine-fused phenanthroline Cu(I) complexes researchgate.net |
| Donor-acceptor substituted 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazines | Strong intramolecular charge transfer | Non-linear optical materials, Dyes for solar cells | Fused azaacenes |
Development of Novel Functional Materials and Nanomaterials
The unique electronic structure of fused nitrogen heterocycles makes them attractive building blocks for a variety of functional materials and nanomaterials. The presence of both electron-donating imidazole and electron-withdrawing pyrazine moieties within the this compound framework suggests that its derivatives could exhibit ambipolar charge transport properties, a desirable characteristic for organic electronics.
Studies on fused pyrazine- and carbazole-containing azaacenes have demonstrated their potential as hole-transporting semiconductors in organic field-effect transistors (OFETs). google.com These molecules exhibit visible-region absorption and near-infrared (NIR) fluorescence, properties that are highly sought after for various optoelectronic applications. google.com By analogy, derivatives of this compound could be designed to have specific electronic properties, making them suitable for use in organic solar cells, OFETs, and other electronic devices.
The development of nanomaterials from these heterocyclic scaffolds is another promising research direction. For example, covalent organic frameworks (COFs) constructed from pyrazine-cored building blocks have shown high stability and porosity, making them effective for applications such as gas adsorption and the removal of organic dyes from water. The rigid and planar structure of this compound makes it an excellent candidate for incorporation into such frameworks.
Furthermore, the ability of nitrogen heterocycles to interact with metal surfaces has led to their investigation as corrosion inhibitors. msesupplies.com The multiple nitrogen atoms in the this compound structure could facilitate strong adsorption onto metal surfaces, offering a new molecular design for the creation of protective nanoscale coatings.
The potential applications of this compound derivatives in functional materials and nanomaterials are highlighted in the table below, drawing on findings from related systems.
| Material Type | Potential Functionality | Potential Application | Reference Material Class |
| Substituted this compound thin films | Semiconductor behavior | Organic field-effect transistors (OFETs), Organic photovoltaics (OPVs) | Fused Pyrazine- and Carbazole-Containing Azaacenes google.com |
| This compound-based Covalent Organic Frameworks (COFs) | High porosity, Tunable functionality | Gas storage and separation, Catalysis, Sensing | Pyrazine-cored covalent organic frameworks |
| Self-assembled monolayers of this compound derivatives | Surface modification, Corrosion inhibition | Protective coatings for metals, Electronic interfaces | Pyrazine and quinoxaline (B1680401) derivatives msesupplies.com |
Future Research Directions and Emerging Trends for 1h Imidazo 4,5 B Pyrazino 2,3 E Pyrazine Chemistry
Exploration of Unconventional Synthetic Pathways
The development of novel and efficient synthetic routes to the 1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine core is crucial for accessing a wider range of derivatives and exploring their potential applications. While traditional condensation reactions of diamines with dicarbonyl compounds are common, researchers are increasingly investigating more unconventional pathways to construct this heterocyclic system.
One such emerging strategy involves the reductive cyclization of nih.govrsc.orguni.luoxadiazolo[3,4-b]pyrazines. nih.gov This method utilizes an in situ reduction of the oxadiazole ring to generate a highly reactive diaminopyrazine intermediate. This intermediate is then trapped by a suitable carbon electrophile to form the desired imidazole (B134444) ring, yielding the this compound scaffold. nih.gov This tandem reduction-cyclization sequence offers a unique entry to this class of compounds from readily available starting materials.
Another innovative approach involves palladium-catalyzed bis-amination of 1,2-dihalopyrazines with amidines. This one-pot reaction provides a direct route to imidazo[4,5-b]pyrazine derivatives and has been explored for the synthesis of compounds with interesting opto-electronic properties. nih.gov
Future explorations in this area may focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, as has been demonstrated for related heterocyclic systems. eurjchem.com The use of mechanochemistry, a solvent-free technique, could also represent a novel and sustainable approach to the synthesis of these compounds.
Discovery of Novel Reactivity Patterns and Transformation Methods
Understanding the reactivity of the this compound core is fundamental to its functionalization and the development of new applications. The presence of multiple nitrogen atoms and a fused aromatic system imparts a unique electronic character to the molecule, leading to a rich and diverse reactivity profile.
Recent studies have shown that the pyrazine (B50134) ring can be susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups. For instance, in the related imidazo[1,2-a]pyrazine (B1224502) system, bromination of the pyrazine ring followed by nucleophilic substitution with various amines has been successfully demonstrated. Similar transformations could be envisioned for the this compound system, allowing for the introduction of a wide range of functional groups.
The imidazole ring also offers opportunities for functionalization. N-alkylation and N-arylation reactions are common transformations, and the development of regioselective methods to functionalize a specific nitrogen atom would be a significant advancement. Furthermore, the C2 position of the imidazole ring is a key site for introducing substituents, which has been shown to be crucial for modulating the biological activity of related compounds. nih.gov
Future research will likely focus on the development of selective C-H functionalization methods. These reactions would allow for the direct introduction of new bonds at specific positions on the heterocyclic core without the need for pre-functionalized starting materials, representing a more atom-economical and efficient approach.
Integration into Hybrid Organic-Inorganic Materials
The integration of this compound into hybrid organic-inorganic materials is a promising area of research with potential applications in electronics, catalysis, and sensing. The nitrogen atoms in the heterocyclic core can act as excellent ligands for coordinating with metal ions, making this molecule an attractive building block for the construction of metal-organic frameworks (MOFs) and other coordination polymers.
While research on the specific integration of this compound into such materials is still in its early stages, studies on related nitrogen-containing heterocycles provide a roadmap for future investigations. For example, the use of pyrazine-based ligands in the synthesis of MOFs has been shown to result in materials with interesting porosity, thermal stability, and catalytic activity.
Future work could involve the synthesis of functionalized this compound derivatives bearing carboxylic acid, phosphonic acid, or other anchoring groups to facilitate their incorporation into hybrid materials. The resulting materials could be investigated for applications such as gas storage and separation, heterogeneous catalysis, and chemical sensing.
Advancements in Sustainable and Scalable Synthesis
The development of sustainable and scalable synthetic methods for this compound is essential for its potential large-scale applications. Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, which can be environmentally unfriendly and difficult to scale up.
Future research in this area will likely focus on the development of catalytic methods that minimize waste and energy consumption. For example, the use of earth-abundant metal catalysts instead of precious metals for cross-coupling reactions would be a significant step towards a more sustainable synthesis. The use of greener solvents, such as water or bio-based solvents, is also a key consideration.
The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and efficiency. Flow chemistry allows for precise control over reaction parameters and can facilitate the integration of multiple synthetic steps into a single, continuous operation.
The following table summarizes some of the synthetic strategies for imidazo[4,5-b]pyrazines and related compounds, highlighting aspects relevant to sustainability and scalability.
| Synthetic Strategy | Precursors | Reagents/Catalysts | Solvents | Potential for Sustainability/Scalability | Reference |
| Reductive Cyclization | nih.govrsc.orguni.luOxadiazolo[3,4-b]pyrazines, Carbonyl compounds | Fe, Ytterbium triflate | Acetic acid | Utilizes readily available starting materials, but the use of a lanthanide catalyst may be a cost consideration for large-scale synthesis. | nih.gov |
| Palladium-Catalyzed Bis-Amination | 1,2-Dihalopyrazines, Amidines | Palladium catalyst | Not specified | Palladium catalysis is highly efficient but the cost and toxicity of palladium are drawbacks for large-scale, sustainable processes. | nih.gov |
| One-Pot Three-Component Condensation | 2-Aminopyrazine, Aryl aldehyde, Isocyanide | Iodine | Ethanol | Iodine is a low-cost and environmentally benign catalyst. The one-pot nature of the reaction improves efficiency. | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine precursors | Not specified | Not specified | Microwave heating can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. | eurjchem.com |
Application in Quantum Computing Components (if applicable)
Currently, there is no published research specifically exploring the application of this compound in quantum computing components. The design of molecules for quantum computing applications, such as molecular qubits, requires specific electronic and magnetic properties, including long coherence times and addressable spin states. While nitrogen-rich heterocyclic compounds can exhibit interesting photophysical properties, their suitability for quantum computing applications would require extensive theoretical and experimental investigation. Future research in this area would first need to establish the fundamental photophysical and magnetic properties of this molecule and its derivatives to assess their potential in this highly specialized field.
Multi-Stimuli Responsive Materials Development
The development of materials that can respond to multiple external stimuli, such as light, heat, pH, and the presence of specific chemical species, is a rapidly growing area of materials science. While there is no direct research on this compound for this purpose, the development of multi-stimuli responsive materials based on the closely related pyridopyrazine scaffold suggests a promising avenue for future investigation. rsc.org
Pyridopyrazine derivatives have been shown to exhibit aggregation-induced emission (AIE) and can respond to changes in temperature and the presence of metal ions and acids, leading to changes in their fluorescence properties. rsc.org Given the structural similarities, it is plausible that derivatives of this compound could be designed to exhibit similar multi-stimuli responsive behavior.
Future research could focus on the synthesis of this compound derivatives with tailored electronic and steric properties to tune their response to different stimuli. The incorporation of these molecules into polymers or gels could lead to the development of smart materials with applications in sensing, drug delivery, and soft robotics.
High-Throughput Screening for Material Discovery (Computational and Experimental)
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new materials with desired properties. nih.gov While HTS has been extensively used in drug discovery for screening libraries of compounds against biological targets, its application in materials science is also gaining traction.
To date, there is no specific literature detailing the use of high-throughput screening for the discovery of materials based on this compound. However, this approach holds significant potential for accelerating the discovery of new materials based on this scaffold.
Computationally, large virtual libraries of this compound derivatives could be generated and screened for properties relevant to specific applications, such as electronic properties for organic electronics or binding affinities for sensor development. Experimentally, combinatorial synthesis methods could be used to create libraries of these compounds, which could then be screened for desired properties using automated techniques. This approach could rapidly identify promising candidates for further development, significantly reducing the time and resources required for materials discovery.
Q & A
Q. What are the established synthetic routes for 1H-imidazo[4,5-b]pyrazino[2,3-e]pyrazine and its derivatives?
A general synthetic approach involves reacting organocuprates with oxalyl chloride to generate α-diones, which are then cyclized with diamines to form the fused heterocyclic core. For example, thieno[3,4-b]pyrazines were synthesized using 3,4-diaminothiophene and substituted α-diones, achieving yields >80% for methyl, phenyl, and alkyl substituents . Solid-phase parallel synthesis methods have also been developed, utilizing tandem reactions of isothiocyanate-terminated resins with o-bromo-2-aminopyrazines, followed by Suzuki coupling for diversification .
Q. What spectroscopic and crystallographic methods are effective for characterizing imidazo-pyrazine derivatives?
X-ray crystallography is critical for resolving regiochemical ambiguities. For instance, the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine confirmed the planar geometry and hydrogen-bonding networks . Spectroscopic characterization typically employs -NMR to identify substituent effects (e.g., upfield shifts for electron-donating groups) and IR to track functional groups like thiols (2500–2600 cm) .
Q. How can substituents on the imidazo-pyrazine core affect its reactivity and physicochemical properties?
Substituents influence solubility, redox behavior, and electronic properties. Alkyl chains (hexyl, dodecyl) enhance solubility in nonpolar solvents, while electron-withdrawing groups (e.g., nitro) lower LUMO energies, as seen in electrochemical studies of thieno[3,4-b]pyrazines . Polar surface areas (PSA) of derivatives can be modulated via N-acylation or sulfonylation, impacting bioavailability .
Advanced Research Questions
Q. How does the electronic structure of imidazo-pyrazine derivatives influence their application in organic semiconductors or sensors?
The LUMO energy levels of these derivatives (~-3.5 to -4.0 eV) make them strong electron acceptors, suitable for organic semiconductors. For example, triaryl 1H-imidazo[4,5-b]pyrazine-based sensors exhibit fluorescence quenching upon binding Pd, attributed to charge-transfer interactions between the electron-deficient core and metal ions . Computational studies (DFT) can optimize substituents for target LUMO energies .
Q. What strategies are employed to modulate the biological activity of imidazo-pyrazine derivatives in targeted cancer therapies?
Structural modifications at the pyrazine/pyridazine moieties significantly impact kinase inhibition. For instance, spiro[indoline-3,4'-piperidine]-2-one derivatives fused with 1H-[1,2,3]triazolo[4,5-b]pyrazine showed potent c-Met inhibition (IC < 10 nM) due to enhanced hydrophobic interactions in the ATP-binding pocket . Nitrogen relocation (e.g., imidazo[1,2-a]pyrazine vs. imidazo[4,5-b]pyridine) also alters inotropic activity by >10-fold, highlighting the role of heteroatom positioning .
Q. What methodological approaches resolve contradictions in reported biological activities of imidazo-pyrazine derivatives?
Discrepancies in activity often arise from regiochemical differences or assay conditions. For example, imidazo[4,5-c]pyridines exhibit superior inotropic activity compared to [4,5-b] analogues due to altered hydrogen-bonding with β-adrenergic receptors. Cross-validation using crystallography, SAR studies, and standardized assays (e.g., agar diffusion for antimicrobial activity) can reconcile such contradictions .
Q. How can computational chemistry predict the binding affinity of imidazo-pyrazine-based inhibitors to kinase targets?
Molecular docking and MD simulations model interactions with kinase domains. For c-Met inhibitors, the 1H-[1,2,3]triazolo[4,5-b]pyrazine scaffold aligns with the hinge region, forming critical hydrogen bonds with Met1160. Substituent effects (e.g., quinoline methylation) are evaluated via free-energy perturbation (FEP) to optimize binding ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
